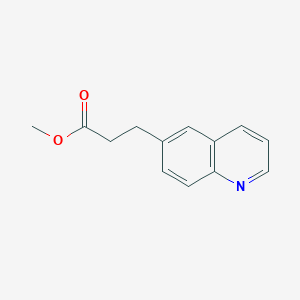

Methyl 3-(quinolin-6-yl)propanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

methyl 3-quinolin-6-ylpropanoate |

InChI |

InChI=1S/C13H13NO2/c1-16-13(15)7-5-10-4-6-12-11(9-10)3-2-8-14-12/h2-4,6,8-9H,5,7H2,1H3 |

InChI Key |

BMCWTVAUAXCRNS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CC2=C(C=C1)N=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3 Quinolin 6 Yl Propanoate and Its Derivatives

Retrosynthetic Strategies for the Quinoline (B57606) Core and Propanoate Side Chain

A logical retrosynthetic analysis of Methyl 3-(quinolin-6-yl)propanoate disconnects the molecule into two primary building blocks: a 6-substituted quinoline core and a three-carbon propanoate side chain. The quinoline ring itself can be constructed through several classic named reactions, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses. eijppr.comiipseries.org These methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or ketones.

The propanoate side chain can be introduced onto a pre-formed quinoline ring. A key disconnection for the propanoate moiety is at the Cα-Cβ bond, suggesting a Michael addition of a malonate equivalent to a 6-vinylquinoline precursor. Alternatively, disconnection at the quinoline-Cβ bond points towards a Heck or similar cross-coupling reaction between a 6-haloquinoline and a suitable three-carbon synthon.

Targeted Synthesis of 6-Substituted Quinoline Precursors

The synthesis of appropriately substituted quinoline precursors is crucial for the eventual introduction of the propanoate side chain. The choice of starting materials for classic quinoline syntheses dictates the substitution pattern. For instance, the Skraup-Doebner-Von Miller synthesis utilizing a meta-substituted aniline (B41778) can lead to a mixture of regioisomeric quinoline products, making the synthesis of a specific 6-substituted quinoline potentially challenging. eijppr.com

More controlled approaches involve the use of pre-functionalized anilines. For example, 4-amino-substituted phenyl derivatives can be used to ensure the desired 6-substitution on the resulting quinoline ring. A variety of functional groups can be incorporated at the 6-position, which can then be elaborated to introduce the propanoate side chain.

A notable method for creating 6-substituted quinolines is the Friedländer condensation. beilstein-journals.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For instance, the reaction of 3-acetyl-9-ethyl-9H-carbazole with β-aminoaldehydes can yield quinoline-substituted carbazoles. researchgate.net

| Precursor Type | Synthetic Method | Key Features |

| 6-Nitroquinoline | Skraup reaction with p-nitroaniline | Provides a versatile handle for further functionalization. |

| 6-Haloquinoline | Sandmeyer reaction on 6-aminoquinoline | Allows for subsequent cross-coupling reactions. |

| 6-Vinylquinoline | Wittig reaction on 6-formylquinoline | A direct precursor for Michael addition. |

Michael Addition Reactions for Propanoate Chain Introduction

The Michael addition, or conjugate addition, is a powerful method for forming carbon-carbon bonds. masterorganicchemistry.com In the context of synthesizing this compound, this reaction typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com Specifically, a malonic ester can act as the nucleophile, adding to a 6-acryloylquinoline precursor. Subsequent hydrolysis and decarboxylation would yield the desired propanoate side chain.

The reaction between quinones and nucleophiles like N-acetyl-L-cysteine proceeds via a thia-Michael 1,4-addition to the α,β-unsaturated quinonic system. nih.gov This highlights the general applicability of Michael-type additions to quinoline-related structures. The Doebner-von Miller modification for quinoline synthesis itself can involve a Michael addition as a key step. youtube.com

A plausible reaction pathway involves the initial formation of an enolate from a malonic ester, which then attacks the β-carbon of an activated alkene on the quinoline ring. masterorganicchemistry.com

N-Alkylation and Chemoselective Functionalization Approaches

The functionalization of the quinoline ring system can be directed by the nitrogen atom. rsc.org Quinoline N-oxides are versatile intermediates that allow for selective functionalization at the C2 and C8 positions. nih.govresearchgate.net For instance, rhodium(III)-catalyzed C8-alkylation of quinoline N-oxides with maleimides has been reported. nih.gov While not directly leading to the 6-substituted propanoate, this demonstrates the principle of using the N-oxide as a directing group for C-H functionalization. researchgate.net

Deoxygenative C2-heteroarylation of quinoline N-oxides provides a route to α-triazolylquinolines, showcasing the reactivity of the C2 position. beilstein-journals.org Metal-free C2-H functionalization of quinoline N-oxides can also be achieved to introduce amine and alkyl groups. rsc.org

N-alkylation of the quinoline nitrogen itself can be performed, although this would alter the electronic properties of the heterocyclic core. Such modifications might be desirable for tuning the properties of derivative compounds.

| Functionalization Strategy | Reagents/Catalysts | Position(s) Functionalized |

| C8-Alkylation | Rh(III) catalyst, Maleimides | C8 |

| C2-Amination/Alkylation | Diethyl H-phosphonate, K2CO3 | C2 |

| C2-Heteroarylation | N-sulfonyl-1,2,3-triazoles | C2 |

Catalytic Approaches in the Formation of this compound

Various catalytic systems have been developed for the synthesis of quinolines and their derivatives. researchgate.net These include both homogeneous and heterogeneous catalysts. Lewis acids such as SnCl4, Yb(OTf)3, and Sc(OTf)3, as well as Brønsted acids like TsOH and HClO4, can catalyze the Skraup-Doebner-Von Miller synthesis. eijppr.com

More recently, transition metal catalysis has become a cornerstone for C-H functionalization, offering highly regioselective methods for modifying the quinoline scaffold. nih.gov While direct catalytic C6-H propanoation of quinoline is not widely reported, related C-H activation strategies suggest its feasibility.

The synthesis of methyl propionate (B1217596) itself can be achieved through various catalytic methods, such as the carbonylation of ethylene (B1197577) with methanol (B129727) using ruthenium-iodide systems or palladium complexes. researchgate.net Another route involves the reaction of 3-pentanone (B124093) with dimethyl carbonate in the presence of a solid base catalyst like MgO. researchgate.net A method for the catalytic synthesis of methyl propionate involves the esterification of propanoic acid and methanol using an ionic liquid catalyst. google.com Nanomaterials, such as silica-functionalized magnetite nanoparticles (Fe3O4@SiO2), have been shown to enhance the yield of quinoline synthesis by stabilizing unstable intermediates. nih.gov

Stereoselective Synthesis of Chiral Analogues

The development of chiral analogues of this compound is relevant for applications in medicinal chemistry and as chiral ligands. nih.govresearchgate.net Asymmetric synthesis can be approached in several ways. If a chiral center is desired on the propanoate side chain, a stereoselective Michael addition could be employed using a chiral catalyst or a chiral auxiliary. Chiral phosphoric acids are known to be effective bifunctional catalysts for a range of stereoselective transformations. researchgate.net

Alternatively, if the quinoline core itself is to be made chiral (e.g., atropisomeric), methods for the asymmetric synthesis of axially chiral biaryls can be adapted. researchgate.net The synthesis of chiral quinoline-based reagents has been reported, for example, by derivatizing 8-quinolinecarboxylic acid with L-valine-based chiral auxiliaries. asianpubs.orgresearchgate.net

| Asymmetric Strategy | Key Component | Potential Chiral Center |

| Asymmetric Michael Addition | Chiral Phosphoric Acid Catalyst | Propanoate side chain |

| Chiral Auxiliary Approach | L-valine-based auxiliary | Propanoate side chain |

| Atroposelective Synthesis | Chiral Ligand/Catalyst | Axially chiral quinoline |

Synthesis of Isotopically Labeled this compound for Mechanistic Investigations

The synthesis of isotopically labeled versions of this compound is invaluable for studying reaction mechanisms, metabolic pathways, and as internal standards in quantitative analysis. Labeling can be introduced at various positions.

For example, deuterium (B1214612) labeling on the propanoate chain could be achieved by using a deuterated malonate in a Michael addition reaction, followed by decarboxylation. Carbon-13 or Carbon-14 labeling could be introduced via a 13C- or 14C-labeled methyl iodide in the final esterification step, or by using a labeled cyanating agent to introduce the propanoate precursor. Labeling the quinoline core would typically require starting with an isotopically labeled aniline or other precursor in one of the classic quinoline syntheses.

Chemical Reactivity and Transformation Pathways of Methyl 3 Quinolin 6 Yl Propanoate

Ester Hydrolysis and Transesterification Reactions

The ester group in Methyl 3-(quinolin-6-yl)propanoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid, 3-(quinolin-6-yl)propanoic acid, and methanol (B129727). This transformation is typically carried out under acidic or basic conditions.

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is also a key reaction for this compound. This allows for the synthesis of different alkyl esters of 3-(quinolin-6-yl)propanoic acid, which can be useful for modifying the compound's physical and chemical properties.

Modifications of the Quinoline (B57606) Nitrogen Atom: N-Oxidation and N-Alkylation

The nitrogen atom in the quinoline ring is a site of significant reactivity. It can be readily oxidized to form the corresponding N-oxide. researchgate.netgcwgandhinagar.com The reaction with peroxycarboxylic acids is a common method to achieve N-oxidation of quinoline. researchgate.net This modification alters the electronic properties of the quinoline ring, making it more susceptible to certain types of reactions. researchgate.net For instance, quinoline N-oxides can be used as precursors for the regioselective functionalization of the quinoline ring at the C-2 and C-8 positions under mild conditions. researchgate.net

N-alkylation of the quinoline nitrogen introduces an alkyl group onto the nitrogen atom, forming a quaternary quinolinium salt. researchgate.netrsc.org This reaction enhances the electron-withdrawing nature of the quinoline ring system. Studies have shown that N-alkylation can be achieved using various alkylating agents. acs.org For example, a boronic acid-catalyzed, one-pot tandem reduction of quinolines followed by reductive alkylation with an aldehyde provides a straightforward route to N-alkyl tetrahydroquinolines. acs.org

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system, being a fused heterocyclic system, undergoes both electrophilic and nucleophilic aromatic substitution reactions. The pyridine (B92270) ring is electron-deficient due to the electron-withdrawing effect of the nitrogen atom, while the benzene (B151609) ring is comparatively electron-rich. researchgate.netgcwgandhinagar.comimperial.ac.uk

Regioselectivity and Electronic Effects

Electrophilic aromatic substitution (EAS) on the unsubstituted quinoline ring preferentially occurs on the more electron-rich benzene ring, at positions C-5 and C-8. gcwgandhinagar.comimperial.ac.ukiust.ac.irquimicaorganica.org This regioselectivity is governed by the stability of the Wheland intermediate formed during the reaction. imperial.ac.uk The intermediates for substitution at C-5 and C-8 are more stable as the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring. quimicaorganica.org

Nucleophilic aromatic substitution (NAS), on the other hand, occurs on the electron-deficient pyridine ring, primarily at positions C-2 and C-4. researchgate.netgcwgandhinagar.comquora.comquimicaorganica.org The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction. quimicaorganica.org The stability of the Meisenheimer-like intermediate, where the negative charge is stabilized by the electronegative nitrogen atom, dictates this regioselectivity. quora.comquimicaorganica.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halo-substituted quinolines, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netscilit.com These reactions offer a versatile approach to synthesize a wide range of substituted quinoline derivatives. researchgate.net

Suzuki Coupling: This reaction involves the coupling of a haloquinoline with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netmdpi.com It is a widely used method for creating biaryl structures. mdpi.com

Sonogashira Coupling: The Sonogashira reaction couples a haloquinoline with a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. researchgate.netwikipedia.orglibretexts.orggold-chemistry.orgorganic-chemistry.org This method is highly effective for the synthesis of alkynyl-substituted quinolines.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a haloquinoline with an alkene. researchgate.netwikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org This reaction leads to the formation of vinyl-substituted quinolines.

| Cross-Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki | Haloquinoline, Organoboron compound | Palladium catalyst, Base | Biaryl quinoline |

| Sonogashira | Haloquinoline, Terminal alkyne | Palladium catalyst, Copper co-catalyst | Alkynyl-substituted quinoline |

| Heck | Haloquinoline, Alkene | Palladium catalyst, Base | Vinyl-substituted quinoline |

Reactions at the Propanoate Side Chain: Functionalization and Chain Extension

The propanoate side chain of this compound offers further opportunities for chemical modification. The ester group can be reduced to an alcohol, which can then be further functionalized. The α- and β-carbons of the propanoate chain can also be sites for various reactions. For instance, the α-carbon can be deprotonated to form an enolate, which can then participate in alkylation or condensation reactions, allowing for chain extension and the introduction of new functional groups. The modification of propionate (B1217596) side chains is a known strategy in the biosynthesis of complex molecules like heme and chlorophylls, where enzymatic reactions convert propionate groups into other functionalities. nih.gov

Intramolecular Cyclization and Annulation Reactions

The strategic placement of functional groups on both the quinoline ring and the propanoate side chain can lead to intramolecular cyclization reactions, resulting in the formation of new ring systems fused to the quinoline core. For example, intramolecular Friedel-Crafts acylation can occur if the propanoate side chain is converted to an acyl halide, leading to the formation of a new six-membered ring. Such cyclization reactions are valuable for the synthesis of complex polycyclic aromatic compounds. nih.govnih.gov The electrophilic cyclization of N-(2-alkynyl)anilines is a known method for synthesizing substituted quinolines, demonstrating the utility of cyclization strategies in building the quinoline framework itself. nih.gov

Metal Complexation Studies Involving the Quinoline Moiety

The quinoline structure within this compound serves as a prime site for metal coordination. The nitrogen atom of the heterocyclic ring possesses a lone pair of electrons, making it an effective L-type ligand for a variety of transition metals. researchgate.netacs.org This ability to coordinate with metal ions is a well-documented characteristic of quinoline and its derivatives, leading to the formation of numerous metal complexes with diverse structures and applications. nih.govacs.org

Research on quinoline-based ligands has demonstrated their capacity to form stable complexes with a wide array of transition metals, including but not limited to manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), palladium (Pd), and platinum (Pt). researchgate.netrsc.org The electronic and steric environment provided by the quinoline scaffold, along with any substituents, influences the resulting complex's solubility, stability, and reactivity. researchgate.net For instance, Schiff base metal complexes derived from quinoline are noted for their biological activity, which is often enhanced upon coordination with a metal ion. nih.gov

While direct studies on the metal complexation of this compound are not extensively detailed in the literature, the behavior of related quinoline compounds provides a strong basis for predicting its coordination chemistry. The nitrogen atom in the quinoline ring is the primary coordination site. Depending on the metal center and reaction conditions, the carbonyl oxygen of the propanoate group could potentially act as a secondary binding site, allowing the molecule to function as a bidentate ligand. The synthesis of such complexes typically involves reacting the quinoline derivative with a suitable metal salt, such as a chloride or acetate (B1210297) salt, in an appropriate solvent. acs.orgnih.gov

The table below summarizes common transition metals known to form complexes with various quinoline derivatives, which is indicative of the potential complexation behavior of this compound.

| Metal Ion | Typical Ligand Type | Example of Quinoline-Based Complex | Reference |

| Platinum(II) | L-type | (SbQ₃)PtCl₂ (where Q = 8-quinolinyl) | acs.org |

| Cobalt(II) | L-type | [CoL₂(NO₃)] (where L is a Schiff base ligand) | rsc.org |

| Nickel(II) | L-type | [NiL₂] (where L is a Schiff base ligand) | rsc.org |

| Copper(II) | L-type | [CuL(CH₃COO)] (where L is a Schiff base ligand) | rsc.org |

| Manganese(II) | L-type | MnL(phen)(H₂O) (where L = quinoline-2,3-dicarboxylate) | rsc.org |

| Zinc(II) | L-type | [Zn₂L₂(CH₃COO)₂] (where L is a Schiff base ligand) | rsc.org |

Photo- and Sono-chemical Reactivity of this compound

The response of this compound to photochemical (light-induced) and sonochemical (sound-induced) conditions is another important aspect of its reactivity. These energy sources can initiate unique chemical transformations not readily achievable through conventional thermal methods.

Photochemical Reactivity:

The photochemistry of quinoline and its derivatives is a rich and varied field. acs.org These compounds can undergo a range of photochemical reactions, including cycloadditions, functionalizations, and isomerizations, often proceeding through radical pathways or excited states. nih.govnih.gov The specific outcome is highly dependent on factors such as the solvent, the presence of photosensitizers, and the substitution pattern on the quinoline ring. nih.govrsc.org

Visible light-mediated reactions, often employing photoredox catalysis, have emerged as powerful tools for the C-H functionalization of N-heteroarenes like quinoline. nih.gov For example, studies have shown that quinolines can undergo photochemical C-H hydroxyalkylation. nih.gov Another significant reaction is the photochemical dearomative cycloaddition between quinolines and alkenes, which can generate sterically complex and valuable functionalized heterocyles. nih.govacs.org This type of reaction can be promoted by photosensitization of Lewis acid-complexed quinolines, leading to high regio- and diastereoselectivity. nih.gov

While specific photochemical studies on this compound are not prominent, the established reactivity of the quinoline core suggests it would be susceptible to similar transformations. The propanoate substituent at the 6-position could influence the regioselectivity of these reactions.

The table below outlines potential photochemical reactions based on studies of related quinoline compounds.

| Reaction Type | Description | Conditions | Reference |

| C-H Hydroxyalkylation | Direct functionalization of the quinoline ring by adding a hydroxyalkyl group. | Visible light, photoredox catalysis. | nih.gov |

| Dearomative [4+2] Cycloaddition | A cycloaddition reaction with an alkene across the 5- and 8-positions of the quinoline ring. | Photosensitization, Lewis acid mediation. | nih.gov |

| Photoisomerization | Light-induced conversion to isomers such as benzoxazepines or quinolones (observed with quinoline N-oxides). | UV irradiation in protic or aprotic media. | rsc.org |

| Photoalkylation | Addition of an alkyl group to the quinoline ring. | UV irradiation in the presence of an alkyl source. | acs.org |

Sonochemical Reactivity:

Sonochemistry, the application of ultrasound to chemical reactions, is primarily known for its ability to enhance reaction rates and yields through acoustic cavitation. researchgate.netnih.gov In the context of quinoline chemistry, ultrasound is predominantly used as a green and efficient method for the synthesis of the quinoline ring system itself. researchgate.netrsc.orgrsc.org For instance, ultrasound-assisted multi-component reactions have been developed for the rapid, one-pot synthesis of substituted quinolines in high yields, often using environmentally benign solvents like water. researchgate.netnih.gov

There is limited information available in the scientific literature regarding the sonochemical reactivity of pre-formed quinoline derivatives like this compound for further transformation. The existing research focuses on using ultrasound to construct the heterocyclic core rather than modifying it. researchgate.net Processes like the sono-Fenton reaction, which uses ultrasound to generate hydroxyl radicals, have been applied to initiate radical cascades for synthesizing related heterocycles like indolines, suggesting a potential avenue for future research into the sonochemical functionalization of stable quinolines. nih.gov However, direct studies on the degradation or transformation of this compound under ultrasonic irradiation have not been reported.

Advanced Structural Elucidation and Conformational Analysis of Methyl 3 Quinolin 6 Yl Propanoate

High-Resolution Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of nuclear spin interactions, a detailed map of the molecular framework can be constructed.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental information regarding the chemical environment of each proton and carbon atom in the molecule. While specific experimental data for Methyl 3-(quinolin-6-yl)propanoate is not widely published, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be constructed based on established chemical shift principles and data from analogous quinoline (B57606) and propanoate structures researchgate.net.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the methyl propanoate chain. The protons on the quinoline ring (H2, H3, H4, H5, H7, H8) will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methylene protons of the propanoate chain (Hα and Hβ), being adjacent to the aromatic ring and the carbonyl group, will exhibit characteristic triplet patterns. The methyl ester protons (Hγ) will appear as a sharp singlet in the upfield region.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The spectrum will display 13 distinct signals corresponding to the 13 carbon atoms in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield (around δ 173 ppm). The nine carbons of the quinoline ring will resonate in the aromatic region (δ 120-150 ppm), while the aliphatic carbons of the propanoate chain will appear in the upfield region of the spectrum docbrown.info.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | 8.8 - 8.9 | dd | ~4.2, 1.7 |

| H3 | 7.3 - 7.4 | dd | ~8.2, 4.2 |

| H4 | 8.0 - 8.1 | d | ~8.2 |

| H5 | 7.9 - 8.0 | d | ~8.8 |

| H7 | 7.6 - 7.7 | dd | ~8.8, 2.1 |

| H8 | 8.1 - 8.2 | d | ~8.8 |

| Hα | 3.2 - 3.3 | t | ~7.5 |

| Hβ | 2.8 - 2.9 | t | ~7.5 |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 149 - 151 |

| C3 | 121 - 123 |

| C4 | 135 - 137 |

| C4a | 128 - 130 |

| C5 | 129 - 131 |

| C6 | 135 - 137 |

| C7 | 127 - 129 |

| C8 | 130 - 132 |

| C8a | 147 - 149 |

| C=O | 172 - 174 |

| Cα | 34 - 36 |

| Cβ | 30 - 32 |

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings (typically over two to three bonds). For this compound, a key correlation would be observed between the triplet signals of the Hα and Hβ methylene protons, confirming their adjacent relationship in the propanoate chain. Cross-peaks would also be seen between coupled aromatic protons on the quinoline ring, such as between H3 and H4, H3 and H2, and between H7 and H8, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each C-H bond in the molecule will produce a cross-peak, allowing for the direct assignment of each protonated carbon's chemical shift based on the already assigned proton spectrum. For example, the singlet at δ ~3.7 ppm would correlate with the carbon signal at δ ~52 ppm, confirming their identity as the methyl ester group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular skeleton. Key HMBC correlations would include:

The Hα and Hβ protons of the chain showing a correlation to the ester carbonyl carbon (C=O).

The Hγ methyl protons showing a strong correlation to the C=O carbon.

The Hα protons showing a correlation to the C6 carbon of the quinoline ring, definitively establishing the connection point of the side chain.

Aromatic protons showing correlations to neighboring carbons, confirming the quinoline ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's preferred conformation. A significant NOE would be expected between the Hα protons of the propanoate chain and the H5 and H7 protons of the quinoline ring. The intensity of these NOEs can provide information about the rotational preference of the C6-Cα bond.

The propanoate side chain of this compound possesses rotational freedom around the C6-Cα and Cα-Cβ single bonds. Variable Temperature (VT) NMR is a powerful technique to study the energetics of these conformational changes nih.govresearchgate.net.

By acquiring ¹H NMR spectra at different temperatures, changes in chemical shifts or the coalescence of signals can be observed. If there is a significant energy barrier to rotation around the C6-Cα bond, at low temperatures, distinct signals for different rotational conformers (rotamers) might be resolved. As the temperature is increased, the rate of interconversion between these conformers increases, causing the signals to broaden and eventually coalesce into a single, averaged signal researchgate.net.

Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. This provides quantitative insight into the flexibility of the side chain and the steric and electronic interactions between the propanoate group and the quinoline ring system acs.org. For this molecule, VT-NMR could quantify the degree of rotational restriction imposed by the planar aromatic system on the flexible side chain.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Intermolecular Interactions

Single-Crystal X-ray Diffraction (SC-XRD) provides the most precise and unambiguous information about the three-dimensional structure of a molecule in the solid state. This technique would yield exact bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's geometry frozen in a crystal lattice.

A search of crystallographic databases indicates that the specific crystal structure of this compound has not been publicly reported. However, analysis of related quinoline structures suggests several key features that would be revealed by an SC-XRD study cam.ac.uk. The quinoline ring system would be confirmed as being essentially planar. The analysis would reveal the precise conformation of the propanoate side chain relative to this ring, including the torsion angle between the plane of the quinoline ring and the plane of the ester group.

Furthermore, SC-XRD is unparalleled in its ability to map intermolecular interactions that govern the crystal packing. One would anticipate the presence of π-π stacking interactions between the electron-rich quinoline rings of adjacent molecules, which is a common packing motif for planar aromatic systems. Weak C-H···O hydrogen bonds between the protons of the quinoline ring or propanoate chain and the ester carbonyl oxygen of a neighboring molecule could also be present, contributing to the stability of the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for structural confirmation.

The FT-IR and Raman spectra of this compound would be dominated by several key vibrational modes. The most intense and diagnostic peak in the FT-IR spectrum would be the C=O stretching vibration of the ester functional group, expected in the range of 1735-1750 cm⁻¹ researchgate.net. The C-O stretching vibrations of the ester would appear in the 1170-1250 cm⁻¹ region.

Predicted Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3050 - 3100 | C-H Stretch | Quinoline (Aromatic) |

| 2850 - 2980 | C-H Stretch | Propanoate (Aliphatic) |

| 1735 - 1750 | C=O Stretch | Ester Carbonyl |

| 1580 - 1650 | C=C / C=N Stretch | Quinoline Ring |

| 1450 - 1550 | C=C Stretch | Quinoline Ring |

| 1170 - 1250 | C-O Stretch | Ester |

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis (excluding basic identification)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion and its fragments, allowing for the determination of elemental compositions. Analysis of the fragmentation pattern provides valuable information that corroborates the proposed structure.

The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 215.25 g/mol ) would first show the molecular ion peak [M]⁺• at m/z 215. The fragmentation pathways are predictable based on the stability of the resulting cations and neutral radicals uni-saarland.dechim.lu.

Key fragmentation steps would likely include:

Loss of the methoxy radical (•OCH₃): Cleavage of the O-CH₃ bond would result in a stable acylium ion, producing a fragment at m/z 184 ([M - 31]⁺).

Loss of the methoxycarbonyl radical (•COOCH₃): Cleavage of the Cα-C(O) bond would lead to a fragment at m/z 156 ([M - 59]⁺).

McLafferty Rearrangement: While less common for methyl esters compared to ethyl or larger esters, a rearrangement involving the transfer of a gamma-hydrogen is possible, though other fragmentation pathways are likely to dominate.

Benzylic Cleavage: The bond between Cα and Cβ is a benzylic-type bond. Cleavage at this position would result in the formation of a stable quinolin-6-ylmethyl cation at m/z 142.

Fragmentation of the Quinoline Ring: Further fragmentation would involve characteristic losses from the quinoline ring itself, such as the loss of HCN (27 amu), leading to smaller aromatic fragment ions.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Loss from Molecular Ion |

|---|---|---|

| 215 | [C₁₃H₁₃NO₂]⁺• | Molecular Ion (M⁺•) |

| 184 | [M - •OCH₃]⁺ | •OCH₃ |

| 156 | [M - •COOCH₃]⁺ | •COOCH₃ |

| 142 | [C₁₀H₈N]⁺ (quinolin-6-ylmethyl cation) | •CH₂COOCH₃ |

Theoretical and Computational Chemistry of Methyl 3 Quinolin 6 Yl Propanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov Methods like the B3LYP hybrid functional are frequently employed to optimize molecular geometries and calculate various electronic properties. nih.govresearchgate.net Such calculations for Methyl 3-(quinolin-6-yl)propanoate would provide a foundational understanding of its stability and electronic distribution. Studies on related quinoline (B57606) derivatives have successfully used DFT to explore their structures, reactivity, and spectroscopic properties, confirming the reliability of this approach. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, indicating sites of nucleophilicity, while the LUMO acts as an electron acceptor, highlighting sites of electrophilicity. numberanalytics.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, while the LUMO would also be distributed across this aromatic system. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. In related quinoline derivatives, FMO analysis has been used to understand stability and reactivity patterns. nih.govresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound

| Parameter | Illustrative Value | Implication |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability and low chemical reactivity. |

Note: The values in this table are illustrative examples based on typical findings for similar aromatic compounds and are not derived from specific calculations on this compound.

DFT calculations are highly effective in predicting various spectroscopic parameters.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with the B3LYP functional, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net Computational studies on similar molecules have shown that predicted shifts generally correlate well with experimental data, aiding in the definitive assignment of complex spectra. nih.govresearchgate.net Deviations between experimental and theoretical shifts of less than 5 ppm for ¹³C are considered acceptable for direct comparison. researchgate.net

Vibrational Frequencies (IR): DFT calculations can predict the infrared spectrum by calculating the vibrational frequencies of the molecule. These theoretical spectra, while often requiring a scaling factor to match experimental results, are invaluable for assigning specific vibrational modes to observed IR absorption bands. researchgate.net

UV/Vis Absorption: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netnih.gov By calculating the energies of vertical electronic transitions, TD-DFT can predict the λ_max_ values. Studies on other quinoline derivatives show a good correspondence between TD-DFT predictions and experimental UV-Vis spectra, especially when solvent effects are included using models like the Polarizable Continuum Model (PCM). nih.govbeilstein-archives.orgresearchgate.net

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Quinoline Derivative

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Illustrative) |

| ¹³C NMR (C=O) | 172.5 ppm | 173.1 ppm |

| ¹H NMR (quinoline H) | 7.5 - 8.9 ppm | 7.4 - 8.8 ppm |

| IR (C=O stretch) | 1735 cm⁻¹ | 1740 cm⁻¹ |

| UV/Vis (λ_max) | 315 nm | 312 nm |

Note: This table presents hypothetical data to illustrate the typical accuracy of DFT predictions for molecules similar to this compound.

DFT is a powerful tool for mapping out reaction pathways. By locating and characterizing the transition state (TS) structures on the potential energy surface, chemists can calculate activation barriers and elucidate reaction mechanisms. nih.gov For instance, a DFT study on a quinolinone derivative investigated the tautomerization process, identifying the transition states and calculating the energy barriers for the conversion between keto and enol forms. nih.gov A similar approach could be used to study potential reactions of this compound, such as hydrolysis of the ester group, by modeling the transition states involved.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, which has a rotatable propanoate side chain, MD simulations can explore its conformational landscape. nih.gov These simulations can reveal the most stable conformations and the energy barriers between them.

Furthermore, MD simulations explicitly including solvent molecules can offer a detailed picture of solvation effects and how they influence molecular conformation and interactions. In studies of other quinoline derivatives, MD simulations have been used to assess the stability of protein-ligand complexes by analyzing parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Solvent Accessible Surface Area (SASA). nih.govmdpi.com

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. bhu.ac.in It illustrates the charge distribution, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net

Red Regions: Indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the nitrogen atom of the quinoline ring and the carbonyl oxygen of the ester group. researchgate.netbhu.ac.in

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient and susceptible to nucleophilic attack. These regions are typically found around hydrogen atoms. bhu.ac.in

The MEP map provides a qualitative prediction of reactivity that complements FMO analysis.

Quantitative Structure-Activity Relationships (QSAR) Based on Molecular Descriptors (focused on chemical features)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical features of a series of compounds and their biological activity. dergipark.org.trdergipark.org.tr These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For a QSAR study involving this compound, relevant descriptors would be calculated using DFT or other computational methods. Studies on other quinolinones have shown that descriptors like van der Waals volume, electron density, and molecular electronegativity can be pivotal in predicting biological activity. nih.gov For example, one QSAR model suggested that increased molecular volume and reduced electronegativity correlated with higher antituberculosis activity in a series of quinolinone-based compounds. nih.gov

Table 3: Common Molecular Descriptors in QSAR Studies of Quinoline Derivatives

| Descriptor Category | Specific Descriptor | Relevance |

| Electronic | Dipole Moment | Influences drug-receptor interactions through polarity. dergipark.org.tr |

| Electronegativity | Relates to the ability to attract electrons; can negatively correlate with activity. nih.gov | |

| HOMO/LUMO Energies | Define reactivity and electron-donating/accepting capabilities. dergipark.org.tr | |

| Steric/Topological | Molecular Volume | Describes the size of the molecule, affecting binding pocket fit. dergipark.org.trnih.gov |

| Topological Polar Surface Area (TPSA) | Predicts membrane permeability and drug transport properties. | |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, which is crucial for absorption and distribution. dergipark.org.tr |

Molecular Docking Studies for Ligand-Target Interactions (focus on binding mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in theoretical and computational chemistry for understanding the binding mechanisms of potential drug candidates with their biological targets. In the context of quinoline derivatives, molecular docking studies have been pivotal in elucidating the interactions that govern their therapeutic potential across various diseases. While specific docking studies on this compound are not extensively documented in publicly available research, the broader class of quinoline derivatives has been the subject of numerous computational analyses. These studies provide a framework for understanding how this compound might interact with biological macromolecules.

The binding of quinoline derivatives to target proteins is typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The nitrogen atom within the quinoline ring often acts as a hydrogen bond acceptor, a crucial interaction for stabilizing the ligand-protein complex. For instance, in studies of quinoline derivatives as inhibitors of c-Met, a receptor tyrosine kinase, the quinoline nitrogen has been shown to form a hydrogen bond with the backbone NH of Met1160 in the hinge region of the kinase domain. mdpi.com This interaction is a recurrent and pivotal feature for the stabilization of the ligand-protein binding. mdpi.com

Similarly, molecular docking studies of quinoline-based inhibitors targeting acetylcholinesterase, an enzyme implicated in Alzheimer's disease, have revealed key intermolecular interactions. nih.gov These computational models suggest that the functionalization of the quinoline scaffold can lead to high-affinity binding within the enzyme's active site. nih.gov The docking scores for some designed quinoline derivatives have been reported to be in the range of -7.9 to -9.1 kcal/mol, indicating strong binding potential. nih.gov

In the pursuit of novel anticancer agents, molecular docking has been used to explore the interactions of quinoline derivatives with various protein kinases. mdpi.commdpi.com For example, studies on quinoline-3-carboxamides (B1200007) as inhibitors of the PI3K-related kinase (PIKK) family have shown that the quinoline nitrogen can bind to the hinge region of these kinases, acting as competitive inhibitors of ATP. mdpi.com The docking poses of these compounds reveal specific interactions with key amino acid residues, leading to favorable binding energies. mdpi.com

Furthermore, research into quinoline derivatives as potential HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) has also employed molecular docking to predict binding affinities. nih.gov In these studies, synthesized quinoline derivatives were docked into the binding site of HIV reverse transcriptase, with some compounds exhibiting high docking scores, suggesting a strong binding affinity for the target enzyme. nih.gov

The insights gained from these molecular docking studies on a wide array of quinoline derivatives are invaluable. They not only help in rationalizing the structure-activity relationships (SAR) observed in biological assays but also guide the design of new, more potent, and selective inhibitors. The specific interactions and binding modes identified for various quinoline compounds provide a solid foundation for predicting the potential biological targets and binding mechanisms of structurally related molecules like this compound.

Interactive Data Table: Molecular Docking of Quinoline Derivatives Against Various Targets

The following table summarizes findings from molecular docking studies on various quinoline derivatives, illustrating their binding affinities and key interactions with different biological targets.

| Compound Class | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction | Reference |

| Pyrimidine-containing quinoline derivatives | HIV Reverse Transcriptase | 4I2P | -10.67 | LYS 101, ILE-180, LEU-100 | Hydrogen Bonding | nih.gov |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | 2IGR | -5.3 to -6.1 | ILE-8, LYS-7, LYS-11, VAL-14, TRP-12, PHE-15 | Residual Interaction, Hydrogen Bonding | nih.gov |

| Designed Quinoline Derivatives | Serine/threonine protein kinase | Not Specified | Not Specified | Cys A206, Asp B215, Met B205, Tyr B214 | Hydrogen Bonds, π-sulfur bond, π-alkyl, alkyl interactions | mdpi.com |

| (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide | Aurora A kinase | 3FDN | -8.20 | Arg 137, Thr 217, Lys 162, Ala 213 | Hydrogen Bond Interaction | orientjchem.org |

| Dihydroxyl-quinoline-carboxylic acid methane (B114726) esters | Acetylcholinesterase | Not Specified | -7.9 to -9.1 | Not Specified | Not Specified | nih.gov |

| Quinoline-3-carboxamide derivatives | ATM Kinase | Not Specified | Not Specified | Tyr (73), Asp (207) | π−π stacking, Halogen Bonding | mdpi.com |

| Quinoline-based POLRMT inhibitor (YH-0623) | POLRMT | 7A8P | Not Specified | R782 | Hydrogen Bonding | acs.org |

Methyl 3 Quinolin 6 Yl Propanoate As a Synthon in Complex Organic Synthesis

Role in the Construction of Advanced Heterocyclic Systems

The quinoline (B57606) ring system is a foundational component in the synthesis of more elaborate heterocyclic structures. Methyl 3-(quinolin-6-yl)propanoate serves as a strategic starting material for creating fused and linked heterocyclic systems due to the reactivity of both its quinoline core and its ester side chain.

Researchers have demonstrated that quinoline derivatives can be elaborated into a variety of other heterocycles. For instance, the core structure is a precursor for constructing novel quinoline-based systems such as pyrazoles, thiazolines, pyridines, pyrimidines, chromenes, and thiophenes. nih.gov The propanoate side chain of this compound offers a handle for cyclization reactions, allowing it to be transformed into new rings fused to the quinoline system or to act as a linker to other heterocyclic moieties. Fused heterobicyclic systems are of significant interest in medicinal chemistry due to their wide spectrum of physiological activities. sigmaaldrich.com For example, a related compound, 3-formyl-2-oxoquinoline, has been used to construct a variety of quinoline-based heterocyclic systems. nih.gov Similarly, the development of synthetic methods for creating isomeric 2-chloroquinolinecarboxylic esters highlights the utility of functionalized quinolines as intermediates for more complex, condensed heterocycles. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Quinoline Precursors

| Precursor Type | Resulting Heterocyclic System | Synthetic Strategy |

|---|---|---|

| Functionalized Quinoline | Pyrazole (B372694) | Condensation and Cyclization |

| Functionalized Quinoline | Pyridine (B92270) | Condensation and Cyclization |

| Functionalized Quinoline | Chromene | Reaction with electrophilic reagents |

| Functionalized Quinoline | Thiazoline | Reaction with electrophilic reagents |

Precursor for Bioactive Quinoline-Based Scaffolds

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural and synthetic molecules with significant biological activity. nih.gov this compound provides a direct route to novel quinoline-based compounds with potential therapeutic applications. The ester functional group can be readily converted into amides, hydrazides, and other functionalities, enabling the exploration of new chemical space for drug discovery.

For example, a similar quinoxaline-based compound, Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoate, has been utilized as a key starting material to generate a series of N-alkyl propanamides that were investigated as antiproliferative agents. researchgate.net This highlights a common strategy where the propanoate chain is modified to introduce diversity and tune biological activity. The quinoline-2(1H)-one moiety, structurally related to the core of our subject compound, is found in chiral alkaloids like marinoaziridines A and B, which are marine natural products. nih.gov Furthermore, synthetic benzo[f]quinoline (B1222042) heterocycles have been synthesized and evaluated for their antitumor properties, demonstrating the continued relevance of this scaffold in the development of new anticancer agents.

Applications in Natural Product Total Synthesis and Analogue Development

While a direct application of this compound in the total synthesis of a specific natural product is not prominently documented, its value lies in its potential as a building block for creating analogues of complex natural products. The total synthesis of natural products is a driving force in organic chemistry, and the development of analogues is crucial for creating compounds with improved biological or pharmacological properties.

The quinoline core is present in various bioactive natural products, such as the marinoaziridines, which contain an aziridine (B145994) and a quinoline-2-(1H)-one ring. nih.gov The synthesis of key intermediates for these natural products, such as marinoepoxide, underscores the importance of functionalized quinoline precursors. nih.gov Synthons like this compound are ideal starting points for the development of analogues of such natural products. By modifying the propanoate side chain or the quinoline ring, chemists can systematically alter the molecule's structure to study structure-activity relationships (SAR) and optimize for a desired biological effect. This approach is a cornerstone of modern medicinal chemistry and drug discovery.

Building Block in Supramolecular Chemistry and Materials Science

The unique electronic properties of the quinoline ring system make it a valuable component in the field of materials science, particularly for organic electronics and light-emitting materials. Quinoline-based compounds are known for their high thermal and chemical stability, electron-transporting capability, and the relative ease with which their structures can be modified. These characteristics are highly desirable for applications in optoelectronic devices.

This compound can serve as a foundational building block for more complex molecules used in these technologies. The propanoate group can be used to link the quinoline core to other photoactive or electroactive moieties, creating advanced materials for specific functions. Research has shown that quinoline derivatives are effective as green and blue light emitters in organic light-emitting diodes (OLEDs). For instance, phenylanthracene-substituted indenoquinoline derivatives have been successfully used to create efficient blue fluorescent OLEDs. The electron-withdrawing nature of the quinoline ring plays a crucial role in the electron transportation process within these devices. Furthermore, the photovoltaic properties of quinoline derivatives are being explored for use in organic solar cells and photodiodes, where they can be incorporated into the active layer of devices.

Table 2: Key Properties of Quinoline Derivatives for Materials Science

| Property | Relevance to Materials Science | Example Application |

|---|---|---|

| Electron-Transporting Capability | Essential for charge movement in electronic devices. | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |

| High Thermal & Chemical Stability | Ensures device longevity and operational stability. | Optoelectronic Devices |

| Tunable Photophysical Properties | Allows for the creation of materials that absorb or emit light at specific wavelengths. | Fluorescent Emitters (Blue/Green), UV-sensitive devices |

Mechanistic Biological Investigations Involving Methyl 3 Quinolin 6 Yl Propanoate Frameworks

Molecular Target Identification and Binding Mechanism Studies

Research into the molecular targets of quinoline-based compounds, including those structurally related to methyl 3-(quinolin-6-yl)propanoate, has revealed a range of interactions with enzymes and receptors.

Enzyme Inhibition Kinetics and Receptor Binding Assays

Studies have demonstrated that quinoline (B57606) derivatives can act as potent and selective antagonists for various receptors. For instance, a series of 4-aminoquinolines were identified as potent antagonists of the α2C-adrenoceptor. acs.org One of the most effective compounds from this series, (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol, exhibited an antagonist potency of 8.5 nM against the α2C-adrenoceptor. acs.orgresearchgate.net This high affinity highlights the specific molecular interactions between the quinoline scaffold and the receptor's binding site.

Furthermore, quinoline-based compounds have been evaluated as inhibitors of transforming growth factor-β type 1 receptor (ALK5) kinase. A series of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinolin-6-yl)pyrazoles were synthesized and tested for their ALK5 inhibitory activity. nih.gov The most potent of these, the 6-quinolinyl pyrazole (B372694) analogue 14b , inhibited ALK5 phosphorylation with an IC50 value of 0.022 µM and demonstrated 84% inhibition at a concentration of 0.1 µM in a cell-based luciferase reporter assay. nih.gov

| Compound | Target | Assay Type | Potency (IC50/Ki) | Reference |

| (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol | α2C-adrenoceptor | Antagonist Binding | 8.5 nM (pA2) | acs.orgresearchgate.net |

| 6-quinolinyl pyrazole analogue 14b | ALK5 Kinase | Enzyme Inhibition | 0.022 µM | nih.gov |

Protein Binding Affinity and Interaction Profiling

The interaction of quinoline derivatives with various proteins has been a key area of investigation. Molecular docking studies have provided insights into the binding modes of these compounds. For example, in the context of quorum sensing inhibition in Pseudomonas aeruginosa, a novel quinoline-based derivative was suggested to interact with the ligand-binding domain of the Lys-R type transcriptional regulator PqsR as a competitive antagonist. nih.gov This interaction is crucial for disrupting the quorum sensing system, which regulates virulence factors and biofilm formation. nih.gov

Similarly, in the study of α2C-adrenoceptor antagonists, the binding affinity of various 4-aminoquinoline (B48711) derivatives was profiled. acs.org The results indicated a strong dependence on the substituent at the 3-position of the quinoline ring, demonstrating the critical role of specific structural features in achieving high binding affinity and selectivity. acs.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies from a Chemical Biology Perspective

Structure-activity relationship (SAR) studies have been instrumental in optimizing the biological activity of quinoline-based compounds. These studies systematically modify the chemical structure to understand how different functional groups and their positions influence the interaction with biological targets.

For the α2C-adrenoceptor antagonists, a critical finding was the absolute requirement of a substituent at the 3-position of the quinoline ring for potent antagonist activity. acs.orgresearchgate.net Furthermore, substitutions on the piperazine (B1678402) ring, when present, also played a significant role, with stereospecific effects on the α2C-adrenoceptor affinity and potency. acs.org Replacing the piperazine ring proved challenging, with 1,4-diazepanes being the only viable alternative identified. acs.org

In the development of anti-tubercular agents, SAR studies on quinoline-based compounds bearing an isoxazole-containing side chain revealed that the nature and position of substituents on the quinoline core were critical for their activity against both replicating and non-replicating Mycobacterium tuberculosis. acs.orgnih.gov

Biochemical Pathway Modulation Studies

Quinoline derivatives have been shown to modulate various biochemical pathways. A notable example is the inhibition of the canonical NF-κB transcription factor pathway. mdpi.com One study demonstrated that a specific quinoline compound, referred to as Q3, could inhibit NF-κB-dependent luciferase activity. Mechanistic investigations revealed that this inhibition did not occur through the prevention of IκBα degradation, an upstream event in the pathway. Instead, in silico analysis suggested that Q3 potentially interferes with the DNA-binding activity of the p65/NF-κB transcription factor. mdpi.com

DNA and RNA Interaction Studies

The interaction of quinoline derivatives with nucleic acids is a well-established mechanism of action for certain classes of these compounds. For example, fluoroquinolone antibiotics are known to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. acs.orgmdpi.com This inhibition disrupts DNA stability, ultimately leading to bacterial cell death. mdpi.com

While direct studies on the interaction of this compound with DNA or RNA are not extensively reported in the provided context, the broader class of quinolines has a known propensity for such interactions. For instance, the development of novel 2'-O-imino-2-propanoate protecting groups for solid-phase RNA synthesis highlights the chemical compatibility and potential for interaction between propanoate-modified structures and nucleic acids, albeit in a synthetic context. researchgate.net

Quorum Sensing Modulation Mechanisms

Quinoline derivatives have emerged as significant modulators of quorum sensing (QS), a bacterial cell-to-cell communication system that controls virulence and biofilm formation. nih.govmdpi.comfrontiersin.org The Pseudomonas aeruginosa pqs (Pseudomonas quinolone signal) system is a key target. nih.govresearchgate.net

Studies have shown that certain quinoline-based compounds can act as inhibitors of the PqsR receptor, a transcriptional regulator in the pqs system. nih.govresearchgate.net By competitively binding to the ligand-binding domain of PqsR, these inhibitors can block the signaling pathway, leading to the suppression of virulence factors such as pyocyanin, elastase, and rhamnolipids, as well as inhibiting biofilm formation. nih.gov One such compound demonstrated an IC50 of 20.22 μmol L-1 in inhibiting the pqs system of P. aeruginosa PAO1. nih.gov This anti-virulence strategy is a promising approach to combat bacterial infections without exerting selective pressure for antibiotic resistance. nih.gov

Advanced Analytical Methodologies for Research and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of "Methyl 3-(quinolin-6-yl)propanoate". Reversed-phase HPLC (RP-HPLC) is commonly employed for purity profiling, separating the main compound from non-polar and moderately polar impurities. asianpubs.org A typical RP-HPLC system utilizes a C18 or C8 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net The method's parameters, such as mobile phase composition, pH, and flow rate, are optimized to achieve efficient separation and symmetrical peak shapes for the quinoline (B57606) derivative. asianpubs.org

Purity profiling by HPLC allows for the quantification of the main peak (the active pharmaceutical ingredient or API) and any related impurities. hilarispublisher.com Regulatory guidelines often require the identification and characterization of any impurity present above a certain threshold (e.g., 0.1%). hilarispublisher.com

For chiral separations, HPLC is the most widely used and effective technique. youtube.com Since the structure of "this compound" does not inherently contain a chiral center, chiral separation would become relevant if a chiral center were introduced, for instance, through hydroxylation on the propanoate chain, creating a compound like "methyl 2-hydroxy-3-(quinolin-6-yl)propanoate". The separation of such enantiomers can be achieved through two main HPLC approaches:

Indirect Method: This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers possess different physicochemical properties and can be separated on a standard achiral stationary phase. youtube.comnih.gov

Direct Method: This approach utilizes a Chiral Stationary Phase (CSP). youtube.com CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins, create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. nih.gov This is often the preferred method for its practicality. nih.gov

The table below outlines a hypothetical HPLC method for the purity analysis of "this compound".

Table 1: Illustrative HPLC Parameters for Purity Profiling

| Parameter | Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution allows for the separation of compounds with a range of polarities. |

| Gradient | 20% B to 90% B over 20 min | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |

| Detection | UV at 254 nm and 280 nm | The quinoline ring system provides strong UV absorbance for sensitive detection. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds. jmchemsci.com In the context of "this compound" synthesis, GC-MS is primarily used to detect and identify residual solvents, unreacted starting materials, or volatile by-products. For a compound to be analyzed by GC-MS, it must be thermally stable and sufficiently volatile. chemijournal.com

The synthesis of "this compound" may involve various solvents (e.g., methanol, toluene, dichloromethane) and reagents that could remain in the final product as impurities. Headspace GC-MS is a particularly effective technique for analyzing these residual solvents without injecting the non-volatile main compound into the GC system.

The GC component separates the volatile impurities based on their boiling points and interaction with the stationary phase of the GC column. nih.gov As the separated components elute from the column, they enter the mass spectrometer, which acts as a detector. The MS ionizes the molecules and fragments them into a unique pattern, which serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries like the National Institute of Standards and Technology (NIST) library. pomics.com

Table 2: Potential Volatile Impurities in "this compound" Synthesis Detectable by GC-MS

| Potential Impurity | Chemical Formula | Boiling Point (°C) | Rationale for Presence |

| Methanol | CH₄O | 64.7 | Reagent for esterification or solvent. |

| Toluene | C₇H₈ | 110.6 | Common reaction solvent. |

| Pyridine (B92270) | C₅H₅N | 115.2 | Potential catalyst or reagent. researchgate.net |

| Dichloromethane | CH₂Cl₂ | 39.6 | Common extraction or reaction solvent. |

| Triethylamine | C₆H₁₅N | 89.5 | Organic base used as a catalyst or acid scavenger. |

Capillary Electrophoresis (CE) for Charge-Based Separations and Purity

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. mdpi.com It is a powerful alternative and complementary technique to HPLC for purity and impurity analysis. mdpi.com CE is particularly well-suited for the analysis of charged or ionizable compounds like "this compound". nih.gov

The quinoline moiety of the molecule contains a basic nitrogen atom, which can be protonated in an acidic buffer, rendering the molecule positively charged. This charge allows it to migrate in an electric field. The separation mechanism in CE is driven by both the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) of the bulk solution within the capillary. mdpi.com By manipulating the pH and composition of the background electrolyte (BGE), the charge on the analyte and the magnitude of the EOF can be controlled to optimize separation. nih.gov

CE offers several advantages, including high separation efficiency, short analysis times, and minimal consumption of solvents and samples, making it an attractive, eco-friendly method. mdpi.com It can be used to determine the purity of "this compound" and to separate it from closely related impurities that may differ slightly in charge or size, such as hydrolyzed (propanoic acid derivative) or demethylated impurities.

Table 3: General Capillary Electrophoresis Conditions for Quinoline Derivative Analysis

| Parameter | Condition | Purpose |

| Capillary | Fused Silica, 50 µm i.d., 50 cm length | Standard capillary for CE, providing a surface that generates EOF. nih.gov |

| Background Electrolyte | 25-50 mM Phosphate or Acetate (B1210297) Buffer | Controls the pH and ionic strength, influencing analyte charge and separation. |

| pH | 3.0 - 5.5 | Ensures protonation of the quinoline nitrogen for electrophoretic mobility. nih.gov |

| Voltage | 15 - 25 kV | Driving force for the separation. |

| Temperature | 25 °C | Ensures reproducibility of migration times. |

| Detection | UV at 254 nm | Direct detection of the quinoline chromophore. |

Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a powerful spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures and for definitive structure elucidation. saspublishers.comspringernature.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS is a cornerstone technique in modern analytical chemistry, combining the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. ekb.eg For "this compound," LC-MS is invaluable for detecting and identifying impurities, degradation products, or metabolites, even at trace levels. rsc.org The mass spectrometer provides molecular weight information for each component eluting from the LC column.

LC-MS/MS takes this a step further. In this technique, a specific ion (e.g., the molecular ion of an impurity) is selected and fragmented to produce a characteristic fragmentation spectrum. iosrjournals.org This provides a high degree of structural information, enabling the unambiguous identification of compounds in a complex matrix and allowing for highly sensitive and selective quantification. nih.gov This is particularly useful in pharmacokinetic studies to measure the concentration of the parent compound and its metabolites in biological fluids like plasma or urine. nih.govnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): The coupling of LC with Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled ability to determine the complete chemical structure of unknown compounds directly within a mixture. mdpi.com While MS provides information about molecular weight and fragmentation, NMR gives a detailed map of the molecule's carbon-hydrogen framework. youtube.com After separation by the LC system, eluting peaks can be directed into the NMR spectrometer. mdpi.com This allows for the acquisition of ¹H NMR and other NMR spectra on minor components or impurities without the need for their physical isolation, which can be a time-consuming process. mdpi.com LC-NMR is a powerful tool for the definitive identification of process impurities or degradation products formed under stress conditions.

Table 4: Application of Hyphenated Techniques in the Analysis of "this compound"

| Technique | Primary Application | Information Obtained |

| LC-MS | Impurity identification, metabolic profiling | Molecular weight of components, detection of trace-level impurities. ekb.egrsc.org |

| LC-MS/MS | Structural elucidation of unknowns, bioanalysis | Molecular fragmentation patterns for definitive identification, highly sensitive quantification of drug and metabolites in biological matrices. nih.govnih.gov |

| LC-NMR | Definitive structure elucidation of impurities | Complete structural information (¹H, ¹³C) of separated components without the need for isolation. mdpi.com |

| GC-MS | Analysis of volatile and semi-volatile impurities | Identification of residual solvents and volatile by-products from synthesis. jmchemsci.comchemijournal.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.